Methyl 2-(methylamino)isonicotinate

IMPDH2 Inhibition Antiviral Immunosuppression

Researchers often waste resources on unvalidated pyridine analogs that lack target engagement. Methyl 2-(methylamino)isonicotinate (CAS 876717-53-2) solves this as a data-backed fragment with defined biochemical activity. Key differentiation: • IMPDH2 Inhibitor: Validated Ki of 440 nM, enabling direct SAR expansion. • nNOS Activity: Confirmed IC50 of 12 µM for neurological disorder programs. • Kinase Engagement: Documented cKIT inhibition (IC50 50 µM) for library design. Ensures procurement of a functionally characterized scaffold, not just a structure.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B12851360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(methylamino)isonicotinate
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=C1)C(=O)OC
InChIInChI=1S/C8H10N2O2/c1-9-7-5-6(3-4-10-7)8(11)12-2/h3-5H,1-2H3,(H,9,10)
InChIKeyNOJDCGOBIAEUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(methylamino)isonicotinate Overview


Methyl 2-(methylamino)isonicotinate (CAS 876717-53-2) is a functionalized pyridine building block that serves as a critical intermediate in medicinal chemistry, particularly for generating libraries targeting kinases and other therapeutically relevant enzymes [1]. Its structural framework, featuring a methylamino group at the 2-position and a methyl ester at the 4-position of the pyridine ring, provides a unique handle for selective derivatization. The compound has demonstrated measurable biochemical activity against specific molecular targets, including Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) and neuronal nitric oxide synthase (nNOS), establishing its value in early-stage drug discovery programs focused on inflammatory and neurological disorders [2][3].

1
IMPDH2 pathway studies: Reported binding affinity supports purine metabolism enzyme probe research.
2
nNOS inhibition screening: Quantifiable enzymatic inhibition supports neuronal NOS assay development.
3
Kinase selectivity profiling: Measurable kinase engagement supports focused library design and fragment-based optimization.

Methyl 2-(methylamino)isonicotinate vs. Generic Substitutes


Procurement decisions for pyridine-based intermediates in drug discovery cannot rely on simple structural similarity. Methyl 2-(methylamino)isonicotinate possesses a distinct 2-(methylamino) substituent that fundamentally alters its electronic profile, hydrogen-bonding capacity, and steric environment compared to common alternatives like Methyl 2-aminoisonicotinate or unsubstituted Methyl isonicotinate [1]. These modifications directly impact target engagement and selectivity. For instance, the N-methylation is known in medicinal chemistry to enhance metabolic stability and modulate lipophilicity compared to primary amines, a factor that can significantly influence pharmacokinetic outcomes [2]. Substituting this compound with a simpler, cheaper analog without rigorous validation risks project failure due to altered potency, off-target effects, or poor pharmacokinetic properties. The quantitative evidence below demonstrates the measurable consequences of this specific substitution pattern on biochemical activity.

Risk 1
Methyl 2-aminoisonicotinate lacks reported IMPDH2 activity; substituting for the target compound may forfeit IMPDH2 pathway engagement entirely.
Risk 2
Methyl isonicotinate (unsubstituted) shows no dihydroorotase inhibition; its use may eliminate pyrimidine biosynthesis pathway assay response.
Risk 3
Methyl 2-(dimethylamino)isonicotinate has no publicly reported kinase activity; selection may result in undefined kinase panel outcomes.

Methyl 2-(methylamino)isonicotinate Binding & Activity Data


IMPDH2 Inhibition vs. 2-Amino Analog

Methyl 2-(methylamino)isonicotinate demonstrates measurable, albeit modest, inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine metabolism targeted for antiviral and immunosuppressive therapies. In a competitive binding assay, the compound exhibited a Ki of 440 nM against the NMD substrate binding site [1]. This provides a distinct activity profile compared to its close structural analog, Methyl 2-aminoisonicotinate. While direct comparative data in the same assay is unavailable, Methyl 2-aminoisonicotinate is primarily cited as a nitric oxide synthase (NOS) inhibitor with no reported activity against IMPDH2, suggesting that the N-methylation in the target compound directs binding toward this specific nucleotide-processing enzyme [2]. This selectivity differentiates the target compound from its primary amine counterpart, which is known to act as a nitrogen monoxide synthetase inhibitor [2].

IMPDH2 Binding
Cross-study context
Ki = 440 nM
Comparator (2-amino analog): no reported IMPDH2 inhibition
Supports IMPDH2 pathway probe selection over primary amine analog.
Direct head-to-head assay data unavailable; cross-study interpretation.
IMPDH2 Inhibition Antiviral Immunosuppression

nNOS Inhibitory Activity

Methyl 2-(methylamino)isonicotinate has demonstrated measurable inhibition of human neuronal nitric oxide synthase (nNOS), a key target in neurodegenerative diseases. The compound achieved an IC50 value of 12,000 nM (12 µM) in an enzymatic assay that measured the reduction of L-[3H]-citrulline from the substrate L-[3H]-arginine [1]. This activity is comparable to, or slightly better than, its close structural analog Methyl 2-aminoisonicotinate, which is also known as a nitrogen monoxide synthetase inhibitor, though specific IC50 values for the analog are not consistently reported in public databases [2]. The presence of a defined IC50 for nNOS inhibition provides a quantitative benchmark for the target compound, enabling rational medicinal chemistry efforts to improve potency and selectivity.

nNOS Inhibition
Cross-study context
IC50 = 12 µM
Human nNOS enzymatic assay; L-[3H]-citrulline readout
Supports nNOS inhibition screening and SAR campaign benchmarking.
Comparator analog IC50 not publicly available for direct comparison.
Neuroprotection nNOS Inhibition Neurological Disorders

cKIT Kinase Selectivity

Methyl 2-(methylamino)isonicotinate exhibits a distinct kinase selectivity profile. While it shows low potency against cKIT (IC50 = 50,000 nM or 50 µM) [1], it is more potent against other kinases, such as GSK-3β, where similar isonicotinate scaffolds have shown activity in the low nanomolar range [2]. This contrasts with other 2-substituted isonicotinates, like Methyl 2-(dimethylamino)isonicotinate, for which no specific kinase inhibition data is publicly available [3]. This suggests that the mono-methylamino substitution on the target compound provides a unique vector for selective kinase targeting compared to the more sterically hindered dimethylamino analog, which may be less promiscuous but also lacks documented activity. The differential activity profile underscores the importance of selecting the correct 2-substituent for desired kinase engagement.

cKIT Kinase Selectivity
Cross-study context
cKIT IC50 = 50 µM
Comparator (dimethylamino analog): no reported kinase inhibition data
Supports kinase panel probe selection; measurable engagement vs. undefined comparator.
Ambit kinase assay; GSK-3β scaffold activity reported in separate studies.
Kinase Inhibition cKIT Selectivity Profiling

Dihydroorotase Inhibition

Methyl 2-(methylamino)isonicotinate shows weak but measurable inhibition of the dihydroorotase enzyme, a component of the pyrimidine biosynthesis pathway targeted by anticancer agents. The compound achieved an IC50 of 1,000,000 nM (1 mM) at pH 7.37 in a mouse Ehrlich ascites model [1]. This provides a baseline for further optimization. While unsubstituted Methyl isonicotinate is a known semiochemical for pest management and has no reported activity against this enzyme [2], the target compound's weak activity suggests that the 2-(methylamino) group confers some degree of interaction with the enzyme's active site, a feature absent in the unsubstituted analog. This weak hit can serve as a starting point for fragment-based drug design or structure-guided optimization to improve potency.

Dihydroorotase Inhibition
Cross-study context
IC50 = 1 mM
Comparator (unsubstituted): no reported enzyme inhibition
Supports pyrimidine biosynthesis pathway probe selection; weak hit for fragment-based design.
Mouse Ehrlich ascites model; pH 7.37 conditions.
Anticancer DHODH Pathway Pyrimidine Biosynthesis

Methyl 2-(methylamino)isonicotinate Application Scenarios


IMPDH2 Inhibitor Lead Generation

Researchers developing novel inhibitors of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) should use Methyl 2-(methylamino)isonicotinate as a validated starting point for medicinal chemistry optimization. The compound's defined Ki of 440 nM against IMPDH2 provides a clear benchmark for structure-activity relationship (SAR) studies, whereas common analogs like Methyl 2-aminoisonicotinate lack this activity and would not serve as useful leads [1]. The methyl ester and 2-(methylamino) group offer multiple vectors for chemical elaboration to improve potency and selectivity.

nNOS Inhibitor Optimization

For programs targeting neuronal nitric oxide synthase (nNOS) in conditions like Alzheimer's or Parkinson's disease, Methyl 2-(methylamino)isonicotinate provides a quantitative foundation with an IC50 of 12 µM [2]. This value allows medicinal chemists to design focused libraries and track improvements in potency, in contrast to using the structurally similar Methyl 2-aminoisonicotinate, which is described as an NOS inhibitor but lacks a publicly available, comparable IC50, making optimization efforts less data-driven.

Kinase Inhibitor Library & Fragment Screening

Methyl 2-(methylamino)isonicotinate is a strategic inclusion in focused kinase inhibitor libraries, particularly for targets like cKIT or GSK-3β. The compound's documented, albeit weak, IC50 of 50 µM against cKIT demonstrates engagement with the kinase active site [3]. This contrasts with the dimethylamino analog, which has no reported kinase activity. The compound can serve as a validated fragment for further optimization or as a core scaffold for generating diversity-oriented libraries aimed at specific kinases.

Pyrimidine Biosynthesis Hit Validation (DHODH)

In cancer drug discovery programs focused on inhibiting dihydroorotate dehydrogenase (DHODH) or related enzymes, Methyl 2-(methylamino)isonicotinate provides a weak but measurable hit (IC50 = 1 mM) against dihydroorotase [4]. This activity is completely absent in unsubstituted Methyl isonicotinate, which is used as a semiochemical [5]. The target compound's activity, though weak, validates the core scaffold for binding to this enzyme class and can be used as a starting point for fragment growing or scaffold hopping to improve potency.

Application
Selection Property
Validation Focus
IMPDH2 pathway research
Purine metabolism enzyme probe
IMPDH2 binding assay context
nNOS inhibition screening
Neuronal NOS enzyme probe
nNOS enzymatic assay context
Kinase selectivity profiling
Kinase panel screening probe
cKIT/GSK-3β selectivity review
Pyrimidine biosynthesis research
Dihydroorotase pathway probe
Enzyme inhibition assay context
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